2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

Description

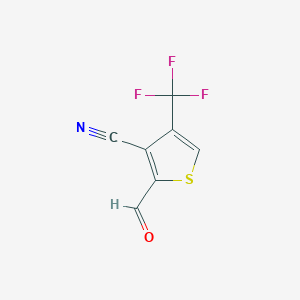

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile: is a heterocyclic compound that features a thiophene ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group

Properties

IUPAC Name |

2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSYEYFIMOVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C=O)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization via Directed Metalation

Directed metalation strategies have emerged as a powerful tool for regioselective functionalization of thiophene derivatives. Source highlights the use of TMPMgCl·LiCl (magnesium amide base) to deprotonate specific positions on thiophene scaffolds, enabling subsequent electrophilic quenching. For 2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile, a plausible route involves:

- Initial Metalation at Position 4 : Starting with 2,5-dichlorothiophene, treatment with TMPMgCl·LiCl selectively deprotonates position 4, allowing introduction of the CF₃ group via reaction with trifluoromethyl iodide (CF₃I) or a related electrophile.

- Reductive Cleavage of Chlorides : Zinc-mediated reductive cleavage removes the chlorine atoms at positions 2 and 5, yielding 4-(trifluoromethyl)thiophene.

- Second Metalation at Position 3 : A second metalation step at position 3 facilitates cyanation using cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN).

- Vilsmeier-Haack Formylation : Finally, the formyl group is introduced at position 2 via the Vilsmeier-Haack reaction, employing dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

This method benefits from high regiocontrol but requires stringent anhydrous conditions. Reported yields for analogous trifluoromethylation steps range from 60% to 75%.

Cyclization of Pre-functionalized Precursors

Constructing the thiophene ring from pre-functionalized fragments offers an alternative pathway. Source demonstrates the synthesis of dihydrothiophene derivatives via Michael addition-cyclization sequences, which could be adapted for the target compound:

- Synthesis of α-Bromochalcone Precursor : Reacting 4-(trifluoromethyl)acetophenone with benzaldehyde in the presence of hydrobromic acid yields α-bromochalcone.

- Thioamide Cyclization : Treatment with cyanothioacetamide under basic conditions (KOH/EtOH) induces cyclization, forming a 4,5-dihydrothiophene intermediate with nitrile and CF₃ groups.

- Oxidation to Thiophene : Oxidation with manganese dioxide (MnO₂) or dichlorodicyanoquinone (DDQ) aromatizes the dihydrothiophene, yielding the fully conjugated thiophene core.

- Formylation via Friedel-Crafts Acylation : Acylation at position 2 using chlorooxalate followed by hydrolysis introduces the formyl group.

This approach avoids competing substituent interactions but necessitates careful control of oxidation conditions to prevent over-oxidation. Yields for the cyclization step are reported at 40–50%.

Trifluoromethylation via Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling provides a modular route to introduce the CF₃ group. Source describes nickel-mediated trifluoromethylation in multicomponent reactions, which can be adapted for thiophene systems:

- Synthesis of 3-Bromo-2-formylthiophene-3-carbonitrile : Bromination of 2-formylthiophene-3-carbonitrile using N-bromosuccinimide (NBS) selectively functionalizes position 3.

- Nickel-Catalyzed Trifluoromethylation : Employing a catalyst system of Ni(NO₃)₂·6H₂O and bathophenanthroline (BPhen), the bromide at position 4 is displaced by a CF₃ group using 3,3,3-trifluoropropene as the trifluoromethyl source.

- Photoredox Optimization : Blue LED irradiation (456 nm) enhances reaction efficiency by generating reactive nickel intermediates, achieving yields of 65–80% for analogous couplings.

This method is notable for its compatibility with sensitive functional groups, though it requires specialized equipment for photoredox activation.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups onto electron-rich aromatic systems. Source briefly alludes to this method for this compound:

- Substrate Preparation : Begin with 4-(trifluoromethyl)thiophene-3-carbonitrile, synthesized via cyanation of 4-(trifluoromethyl)thiophene-3-bromide using CuCN in DMF.

- Formylation Conditions : Treat the substrate with DMF and POCl₃ at 0–5°C, followed by hydrolysis with aqueous sodium acetate to yield the aldehyde.

Key advantages include operational simplicity and high regioselectivity, though the electron-withdrawing CF₃ and CN groups may reduce reactivity, necessitating extended reaction times (12–24 hours). Yields typically range from 50% to 65%.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile can undergo oxidation to form a carboxylic acid derivative.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 2-Carboxy-4-(trifluoromethyl)thiophene-3-carbonitrile.

Reduction: 2-Hydroxymethyl-4-(trifluoromethyl)thiophene-3-carbonitrile.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile serves as an important intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for various transformations:

- Oxidation: Can be oxidized to form carboxylic acid derivatives.

- Reduction: The formyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitutions, leading to diverse thiophene derivatives.

Material Science Applications

The compound's unique properties make it suitable for applications in material science:

- Corrosion Inhibitors: Thiophene derivatives are known for their effectiveness in preventing corrosion in industrial settings.

- Covalent Organic Frameworks (COFs): Used in the development of COFs that exhibit fluorescence and rapid responses to environmental changes, such as moisture detection.

Pharmacological Research

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Investigated for its ability to inhibit bacterial growth.

- Anti-inflammatory Effects: Shows promise in reducing inflammation, making it a candidate for further medicinal chemistry studies .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Corrosion Inhibition

In an industrial application, thiophene derivatives were tested as corrosion inhibitors for metal surfaces exposed to aggressive environments. The results demonstrated that this compound effectively reduced corrosion rates compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile building block due to its reactive functional groups. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially involving pathways related to its trifluoromethyl and carbonitrile groups.

Comparison with Similar Compounds

2-Formylthiophene-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

4-(Trifluoromethyl)thiophene-3-carbonitrile:

Uniqueness: 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile (CAS No. 2243516-48-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carbonitrile moiety, which contributes to its electronic properties and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer potential of various thiophene derivatives, including those similar to this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating varying degrees of activity.

-

Cytotoxicity Studies :

- In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For instance, derivatives of thiophene have been reported to induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

- Mechanisms of Action :

Study 1: Cytotoxic Evaluation

A study conducted on a series of thiophene derivatives demonstrated that compounds with electron-withdrawing groups like trifluoromethyl showed enhanced cytotoxicity compared to their non-substituted counterparts. The study utilized the sulforhodamine B (SRB) assay to evaluate the cytotoxic effects against MCF-7 and HepG2 cell lines, revealing an IC50 value indicative of potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Similar Thiophene Derivative | HepG2 | 20.5 |

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which thiophene derivatives exert their effects on cancer cells. Molecular docking studies indicated that these compounds interact with key proteins involved in apoptosis regulation, such as p53 and Bcl-2 family proteins. These interactions were confirmed by flow cytometry analysis showing increased early and late apoptotic cells upon treatment .

Pharmacological Implications

The unique structure of this compound positions it as a promising candidate for further development in drug discovery. Its ability to modulate biological pathways suggests potential applications in treating various cancers and possibly other diseases influenced by oxidative stress.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile?

The Gewald reaction is a primary method for synthesizing thiophene derivatives, involving condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under basic conditions (e.g., sodium ethoxide in ethanol) . For trifluoromethyl-substituted thiophenes, regioselective formylation can be achieved via Vilsmeier-Haack conditions or directed metalation strategies . Post-synthetic modifications, such as oxidation of methyl groups to formyl moieties, are also viable .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/FTIR : Confirm functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹, CN stretch at ~2200 cm⁻¹) and regiochemistry .

- X-ray crystallography : Resolve molecular geometry, bond angles, and packing interactions (e.g., C—H⋯F/N hydrogen bonds in crystal lattices) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. What are the key structural and electronic features of this compound?

The thiophene core has a formyl group at position 2 and a trifluoromethyl group at position 4. The electron-withdrawing CF₃ group polarizes the ring, enhancing electrophilic substitution at position 5. The formyl group participates in hydrogen bonding, influencing crystal packing and reactivity .

Advanced Research Questions

Q. How can computational chemistry predict and rationalize the reactivity of this compound?

Density Functional Theory (DFT) calculations model electronic effects (e.g., Fukui indices for nucleophilic/electrophilic sites) and reaction pathways. For example, the CF₃ group reduces electron density at position 5, directing substitutions there. Molecular docking studies assess interactions with biological targets, such as enzymes or receptors . Comparative analysis with analogs (e.g., chloro or methyl derivatives) further validates computational predictions .

Q. What strategies address regioselectivity challenges during synthesis?

- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

- Protecting groups : Temporarily block reactive sites (e.g., formyl as an acetal) to control functionalization .

- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity for time-sensitive steps .

Q. How do researchers resolve contradictions between experimental and computational data?

- Multi-technique validation : Cross-check XRD bond lengths with DFT-optimized geometries .

- SHELX refinement : Adjust thermal parameters and hydrogen positions in crystal structures to match experimental data .

- Dynamic NMR : Detect conformational equilibria that may skew static computational models .

Q. What methodologies are used to study biological activity and structure-activity relationships (SAR)?

- In vitro assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or IC₅₀ measurements .

- SAR analysis : Compare derivatives (e.g., replacing CF₃ with Cl or CH₃) to identify critical pharmacophores .

- Kinetic studies : Monitor enzyme inhibition (e.g., fluorescence-based assays) to determine mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.